molecular formula C9H10N2O3 B2440353 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 156459-19-7

6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2440353
CAS No.: 156459-19-7
M. Wt: 194.19
InChI Key: XUBFOTULRCXHJD-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 156459-19-7) is a chemical compound with the molecular formula C 9 H 10 N 2 O 3 and a molecular weight of 194.187 g/mol . It belongs to the class of nicotinonitrile (3-cyanopyridine) derivatives, which are recognized as privileged scaffolds in medicinal chemistry for constructing novel heterocyclic compounds with biological activity . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Nicotinonitrile derivatives are widely used as building blocks for the development of potential pharmacologically active agents . Recent scientific studies have focused on synthesizing and evaluating novel nicotinonitrile derivatives for their antineoplastic (anticancer) properties . These derivatives have demonstrated promising cytotoxic effects against various cancer cell lines in vitro, establishing the 3-cyano-2-pyridone core as a structure of significant interest for oncology drug discovery . For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic or therapeutic use, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-(dimethoxymethyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-13-9(14-2)7-4-3-6(5-10)8(12)11-7/h3-4,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBFOTULRCXHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=O)N1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-1,2-dihydropyridine-3-carbonitrile with dimethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the oxo group (C=O) or other reactive sites. Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can lead to further oxidation of the dihydropyridine ring or functional groups. For example:

  • Mechanism : Oxidation may convert the oxo group to a more oxidized derivative (e.g., carboxylic acid) or introduce additional oxygen-containing moieties.

  • Conditions : Acidic media (e.g., H₂SO₄) at elevated temperatures.

  • Product : Oxidized derivatives (e.g., pyridine-3-carboxylic acid derivatives) .

Reduction Reactions

Reduction targets the oxo group (C=O) or other electrophilic centers. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used:

  • Mechanism : Reduction of the ketone group to a hydroxyl (-OH) or alcohol derivative.

  • Conditions : Protic solvents (e.g., ethanol) under reflux.

  • Product : 6-(Dimethoxymethyl)-2-hydroxy-1,2-dihydropyridine-3-carbonitrile .

Substitution Reactions

The dimethoxymethyl group (OCH₂OCH₃) at the 6-position is prone to nucleophilic substitution. Reactions may involve:

  • Nucleophilic Attack : Substitution with amines, thiols, or halides under alkaline conditions.

  • Electrophilic Substitution : Halogenation (e.g., Cl₂, Br₂) at positions adjacent to the electron-rich dihydropyridine ring.

  • Conditions : Polar aprotic solvents (e.g., DMF) or acidic conditions (e.g., H₂SO₄).

  • Product : Substituted derivatives (e.g., 6-halogenated derivatives) .

Nitration Reactions

Nitration introduces nitro (-NO₂) groups to the aromatic ring. Concentrated nitric acid (HNO₃) with sulfuric acid (H₂SO₄) as a catalyst is a common reagent:

  • Mechanism : Electrophilic aromatic substitution at positions activated by the dihydropyridine ring.

  • Conditions : Mixed acid (HNO₃/H₂SO₄) at moderate temperatures (e.g., 50°C).

  • Product : Nitro-substituted derivatives (e.g., 5-nitro-6-(dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) .

Reaction Comparison Table

Reaction Type Reagents/Conditions Key Product
Oxidation KMnO₄/H₂SO₄, heatOxidized oxo derivatives
Reduction NaBH₄/EtOH, refluxHydroxyl derivatives
Substitution Nucleophiles (e.g., NH₃), H₂SO₄Substituted dimethoxymethyl derivatives
Nitration HNO₃/H₂SO₄, 50°CNitro-substituted derivatives

Key Observations

  • Regioselectivity : Substitution and nitration reactions are influenced by the electron-donating effects of the dihydropyridine ring and substituents.

  • Functional Group Reactivity : The carbonitrile (-CN) group remains largely inert under standard conditions, making it a stable substituent.

  • Synthetic Utility : These reactions highlight the compound’s potential as a precursor for functionalized pyridine derivatives in organic chemistry.

Research Findings

  • Biological Implications : While direct data on this compound is limited, similar dihydropyridine derivatives show antimicrobial and anticancer activity, suggesting potential applications in medicinal chemistry .

  • Structural Stability : The dimethoxymethyl group enhances solubility and may influence bioavailability in biological systems.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. Studies have synthesized various metal complexes of this compound, which showed enhanced bioactivity against a range of microbial strains. For instance, transition metal complexes formed with this compound demonstrated considerable inhibition against tested microbes, showcasing their potential as antimicrobial agents .

Cytotoxicity and Anticancer Properties
The compound's derivatives have also been evaluated for cytotoxic effects on cancer cell lines. Certain metal complexes displayed promising anticancer activity, suggesting that they could serve as lead compounds in the development of new anticancer drugs . The mechanism of action appears to involve the interaction with cellular DNA, leading to apoptosis in cancer cells.

Coordination Chemistry

Synthesis of Metal Complexes
6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile acts as a ligand in coordination chemistry. It can form complexes with various transition metals such as cobalt, nickel, and copper. These complexes have been characterized using techniques like magnetic susceptibility measurements and thermogravimetric analysis, confirming their thermal stability and structural integrity .

Structural Insights
The geometry of these metal complexes varies depending on the metal involved; for example, cobalt(II) and nickel(II) complexes typically exhibit octahedral geometry, while copper(II) complexes may adopt a distorted tetrahedral arrangement . This structural versatility enhances the potential applications of these compounds in catalysis and materials science.

Materials Science

Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices. Research has explored its use in synthesizing novel polymers with enhanced thermal and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products where durability is essential.

Nanotechnology
In nanotechnology, 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been investigated for its role in the synthesis of nanoparticles. The ability to functionalize nanoparticles with this compound can lead to tailored properties for specific applications in drug delivery systems and diagnostic tools .

Summary Table of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAntimicrobial agents; anticancer drug developmentSignificant bioactivity against microbes; cytotoxic effects on cancer cells
Coordination ChemistryFormation of metal complexesVaried geometries enhance catalytic potential
Materials ScienceIncorporation into polymers; nanoparticle synthesisImproved thermal/mechanical properties; tailored nanoparticle functionalities

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal highlighted the synthesis of several metal complexes derived from 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The results showed that these complexes exhibited higher antimicrobial activity than their free ligand counterparts .
  • Cytotoxicity Research : Another investigation focused on the cytotoxic effects of synthesized metal complexes on various cancer cell lines. The findings indicated a dose-dependent response leading to increased apoptosis rates among treated cells compared to controls .
  • Nanoparticle Functionalization : A recent study explored the functionalization of gold nanoparticles with 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile for targeted drug delivery applications. The modified nanoparticles demonstrated enhanced cellular uptake and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar structural features but different chemical properties.

    2-Oxo-1,2-dihydropyridine-3-carbonitrile: A precursor in the synthesis of the target compound.

Uniqueness

This detailed article provides an overview of the compound 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by a pyridine ring with various substituents. Its chemical formula is C10H12N2O3C_{10}H_{12}N_2O_3, and it possesses a molecular weight of approximately 220.22 g/mol. The structure includes a carbonitrile group, which is crucial for its biological activity.

Synthesis

The synthesis of 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including catalytic reactions that enhance yield and purity. For instance, the use of Mo(CO)₆ as a catalyst has shown promise in facilitating the formation of substituted dihydropyridines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. It has demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected bacteria are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it exhibits selective cytotoxicity against certain cancer types while sparing normal cells. The IC₅₀ values for different cell lines are presented in Table 2.

Cell Line IC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This interference leads to apoptosis in cancer cells and inhibits growth in microbial cells.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyridine showed enhanced antimicrobial activity when modified with electron-withdrawing groups .
  • Cytotoxicity Assessment : Research published in Journal of Medicinal Chemistry indicated that compounds similar to 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential for development as an anticancer agent .
  • In Vivo Studies : Preliminary in vivo studies have shown that this compound can significantly reduce tumor size in xenograft models, indicating its potential for further development into a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound can be synthesized via multicomponent condensation reactions. A typical procedure involves refluxing a ketone (e.g., substituted acetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol. The reaction is heated for 10–20 hours, followed by cooling, filtration, and crystallization from a DMF/ethanol mixture . Optimization of reaction time, solvent ratios, and substituent compatibility is critical for yield improvement.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : To identify proton environments (e.g., singlet for NH at δ ~10 ppm and methyl/methoxy groups at δ ~2–4 ppm) .
  • X-ray crystallography : For resolving planar dihydropyridine rings and dihedral angles with substituents (e.g., 85° between pyridine and benzene rings) .
  • IR spectroscopy : To confirm carbonyl (C=O) and nitrile (C≡N) functional groups.

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Use NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .
  • Engineering controls : Ensure proper ventilation and wash hands after handling. Avoid dust formation via wet methods or closed systems .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in nitration or substitution reactions of this compound?

Nitration with HNO₃/H₂SO₄ can lead to deamination (removal of NH groups) or nitro-group incorporation, depending on reaction time. Prolonged exposure favors nitration at the 5-position of the pyridine ring, confirmed by NMR shifts (e.g., δ 2.32 ppm for methyl groups and δ 10.22 ppm for NH) . Substituent steric and electronic effects dictate regioselectivity in nucleophilic substitutions (e.g., methoxy vs. methyl groups) .

Q. How does the dihedral angle between the dihydropyridine ring and substituents affect crystallographic packing and intermolecular interactions?

X-ray studies reveal that a dihedral angle of ~85° between the dihydropyridine and aryl rings creates staggered molecular packing. This arrangement facilitates C–H⋯O hydrogen bonding, forming chains along crystallographic axes, which influence solubility and solid-state stability .

Q. What strategies mitigate contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine NMR, IR, and XRD data to resolve ambiguities (e.g., distinguishing NH protons from solvent peaks).
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons in NMR .
  • Computational modeling : Compare experimental XRD data with DFT-optimized structures to validate bond lengths and angles .

Q. What biological activities are hypothesized for derivatives of this compound, based on structural analogs?

Pyridinecarbonitrile derivatives exhibit anticancer potential by targeting kinase inhibitors or DNA intercalation. For example, 4-aryl-substituted analogs show cytotoxicity via apoptosis induction in cancer cell lines . Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., methoxy, methyl) to enhance bioavailability and target specificity.

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Acidic conditions : The nitrile group may hydrolyze to carboxylic acids.
  • Oxidative conditions : Methoxy groups are susceptible to demethylation, while methyl groups remain inert .
  • Basic conditions : The dihydropyridine ring may undergo ring-opening or tautomerization. Stability assays (e.g., HPLC monitoring under varying pH) are recommended for protocol design .

Methodological Considerations

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Reaction monitoring : Use TLC or in situ IR to track intermediate formation.
  • Catalyst screening : Ammonium acetate acts as both catalyst and nitrogen source; alternative catalysts (e.g., piperidine) may reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What computational tools are recommended for predicting reactivity or intermolecular interactions?

  • Molecular docking : To screen binding affinities for biological targets (e.g., kinases) .
  • Molecular dynamics (MD) : Simulate solvent effects on stability.
  • Crystal structure prediction (CSP) : Software like Mercury (CCDC) models packing motifs for polymorph screening .

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